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Compound of Interest

Compound Name: LY 344864 racemate

Cat. No.: B1663810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
LY344864 is a potent and selective serotonin 5-HT1F receptor agonist. As a racemate, it

comprises an equal mixture of its two enantiomers. This compound has been instrumental as a

pharmacological tool for investigating the role of the 5-HT1F receptor, particularly in the context

of migraine pathophysiology. Its mechanism of action involves the inhibition of adenylyl cyclase

and subsequent reduction of cyclic AMP (cAMP) levels, leading to the modulation of

downstream signaling pathways. Preclinical studies have demonstrated its efficacy in animal

models of migraine, such as the neurogenic dural inflammation model. This technical guide

provides a comprehensive overview of LY344864 racemate, including its pharmacological

properties, key experimental data, and detailed protocols for its characterization.

Core Compound Properties
IUPAC Name: N-[3-(dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide

Molecular Formula: C21H22FN3O

Molecular Weight: 351.42 g/mol

Nature: Synthetic
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Pharmacological Profile
LY344864 is a full agonist at the 5-HT1F receptor, exhibiting high affinity and selectivity. Its

activation of the 5-HT1F receptor is thought to mediate its therapeutic effects, primarily through

neuronal inhibition.

Binding Affinities
The binding profile of LY344864 has been characterized across various serotonin and other

receptor subtypes. The quantitative data are summarized in the table below.

Receptor Subtype Ki (nM) Species Reference

5-HT1F 6 Human [1]

5-HT1A 530 Human [2]

5-HT1B 549 Human [2]

5-HT1D 575 Human [2]

5-HT1E 1415 Human [2]

5-HT2A 3935 Human [2]

5-HT2B 1695 Human [2]

5-HT2C 3499 Human [2]

5-HT7 4851 Human [2]

α1-adrenergic 5060 Rat [2]

α2-adrenergic 3690 Rat [2]

Functional Potency
As a full agonist, LY344864's potency has been quantified in functional assays.
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Assay Parameter Value Cell Line Reference

cAMP

Accumulation
EC50 3 nM

CHO cells

expressing

human 5-HT1F

Neurogenic

Dural

Inflammation

ID50 (i.v.) 0.6 ng/kg Rat [2]

Neurogenic

Dural

Inflammation

ID50 (p.o.) 1.2 ng/kg Rat [2]

Mechanism of Action and Signaling Pathway
LY344864 exerts its effects by binding to and activating the 5-HT1F receptor, a G-protein

coupled receptor (GPCR). The canonical signaling pathway for the 5-HT1F receptor involves its

coupling to inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl

cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic

adenosine monophosphate (cAMP). Reduced cAMP levels lead to decreased protein kinase A

(PKA) activity and subsequent modulation of downstream cellular processes. There is also

evidence to suggest that 5-HT1F receptor stimulation may activate phosphoinositide

phospholipase C (PLC).
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Synthesis
A specific, detailed synthesis protocol for LY344864 racemate is not readily available in the

public domain. However, the synthesis of related tetrahydrocarbazole derivatives is described

in the patent literature (e.g., US Patent 5,708,187). Generally, the synthesis of such

compounds involves a multi-step process. A plausible synthetic route, based on common

organic chemistry principles for similar structures, would likely involve a Fischer indole

synthesis to form the carbazole core, followed by functional group manipulations to introduce

the dimethylamino and fluorobenzamide moieties.

Experimental Protocols
Radioligand Binding Assay for 5-HT1F Receptor
Objective: To determine the binding affinity (Ki) of LY344864 for the human 5-HT1F receptor.

Materials:

Cell membranes from a stable cell line expressing the human 5-HT1F receptor (e.g., CHO or

HEK293 cells).

Radioligand: [3H]-Serotonin ([3H]-5-HT).

Non-specific binding control: Metergoline.

LY344864 racemate.

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

Scintillation cocktail.

Glass fiber filters (e.g., Whatman GF/B).

96-well microplates.

Filtration apparatus.

Scintillation counter.
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Procedure:

Prepare serial dilutions of LY344864 racemate in assay buffer.

In a 96-well plate, add in the following order:

50 µL of assay buffer (for total binding) or 10 µM Metergoline (for non-specific binding) or

the desired concentration of LY344864.

50 µL of [3H]-5-HT (final concentration ~2 nM).

100 µL of cell membrane suspension (containing ~20-40 µg of protein).

Incubate the plate at 37°C for 30 minutes.

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5%

polyethylenimine.

Wash the filters three times with 4 mL of ice-cold assay buffer.

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

Measure the radioactivity in a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC50 value by non-linear regression analysis of the competition binding data.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay
Objective: To determine the functional potency (EC50) and efficacy of LY344864 racemate at

the human 5-HT1F receptor.

Materials:

CHO or HEK293 cells stably expressing the human 5-HT1F receptor.
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Forskolin.

LY344864 racemate.

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Cell culture medium.

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

384-well white opaque microplates.

Plate reader compatible with the chosen assay kit.

Procedure:

Seed the 5-HT1F receptor-expressing cells into a 384-well plate and culture overnight.

Prepare serial dilutions of LY344864 racemate in assay buffer.

Aspirate the culture medium and wash the cells with assay buffer.

Add 25 µL of the diluted LY344864 or vehicle to the wells.

Incubate for 15 minutes at room temperature.

Add 25 µL of forskolin solution (final concentration ~3 µM) to all wells to stimulate adenylyl

cyclase.

Incubate for 30 minutes at room temperature.

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the

cAMP assay kit.

Plot the inhibition of forskolin-stimulated cAMP accumulation against the concentration of

LY344864.

Determine the EC50 value using non-linear regression analysis.
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In Vivo Neurogenic Dural Inflammation Model
Objective: To evaluate the in vivo efficacy of LY344864 racemate in a rat model of migraine.

Materials:

Male Sprague-Dawley rats (250-350 g).

Anesthetic (e.g., sodium pentobarbital).

Stereotaxic frame.

Bipolar stimulating electrode.

125I-labeled bovine serum albumin (125I-BSA).

LY344864 racemate.

Saline.

Gamma counter.

Procedure:

Anesthetize the rats and place them in a stereotaxic frame.

Expose the skull and drill a burr hole to allow for the placement of the stimulating electrode

on the trigeminal ganglion.

Administer 125I-BSA intravenously as a marker for plasma protein extravasation.

Administer LY344864 racemate or vehicle (saline) either intravenously (i.v.) or orally (p.o.) at

various doses.

After a predetermined time (e.g., 5 minutes for i.v. or 60 minutes for p.o.), stimulate the

trigeminal ganglion electrically (e.g., 1.2 mA, 5 Hz, 5 ms duration for 5 minutes).

After stimulation, collect blood samples and perfuse the animal with saline to remove

intravascular 125I-BSA.
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Dissect the dura mater, weigh it, and measure its radioactivity using a gamma counter.

Calculate the amount of plasma protein extravasation as µL of plasma per mg of dura.

Determine the dose-dependent inhibition of dural plasma protein extravasation by LY344864

and calculate the ID50 value.

Clinical Studies
To date, there is no publicly available information on clinical trials conducted specifically with

LY344864 racemate for any indication. The development of selective 5-HT1F receptor agonists

for the treatment of migraine has progressed with other compounds, most notably Lasmiditan,

which has undergone extensive clinical evaluation and has received regulatory approval. The

preclinical data for LY344864, however, were crucial in validating the 5-HT1F receptor as a

therapeutic target for migraine.

Conclusion
LY344864 racemate is a valuable research tool that has significantly contributed to the

understanding of the 5-HT1F receptor's role in migraine. Its high affinity, selectivity, and

functional agonism, coupled with its demonstrated in vivo efficacy in preclinical models, have

paved the way for the development of a new class of anti-migraine therapies. While clinical

development has focused on other molecules, the foundational research conducted with

LY344864 remains a cornerstone in the field of headache and migraine drug discovery. This

guide provides researchers with the essential technical information to utilize LY344864

racemate effectively in their own investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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